

molecular weight and formula of 3-Bromo-7-nitroquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-7-nitroquinoline

Cat. No.: B1376527

[Get Quote](#)

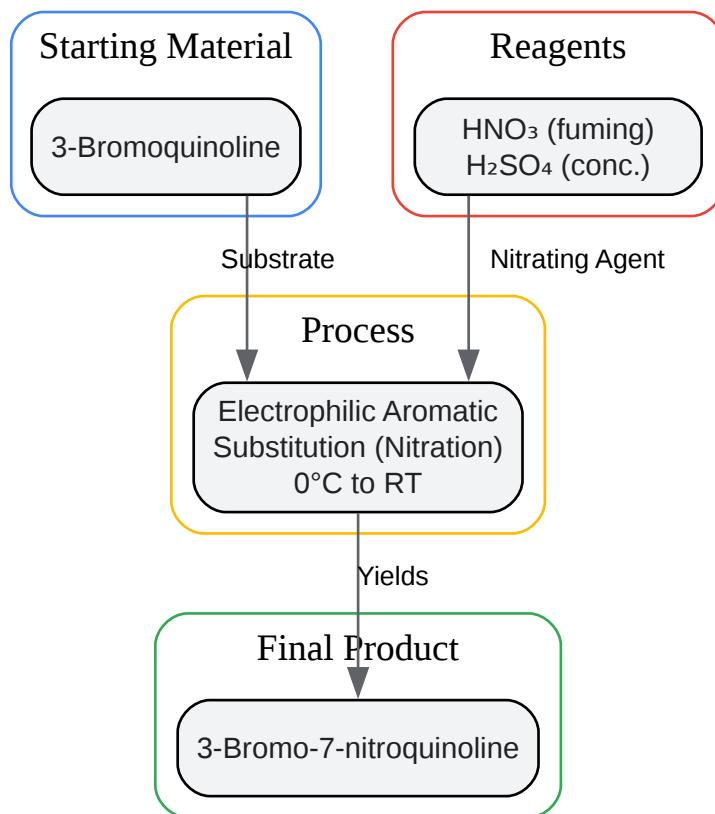
An In-Depth Technical Guide to **3-Bromo-7-nitroquinoline**: Synthesis, Characterization, and Applications in Modern Drug Discovery

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of **3-Bromo-7-nitroquinoline**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core molecular properties, logical synthetic pathways, detailed characterization protocols, and its proven utility as a versatile building block for the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical architecture of this molecule.

Core Molecular Profile and Physicochemical Properties

3-Bromo-7-nitroquinoline is a disubstituted quinoline derivative. The quinoline scaffold itself is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.^[1] The strategic placement of a bromine atom at the 3-position and a nitro group at the 7-position endows the molecule with distinct reactivity at multiple sites, making it a highly valuable intermediate for synthetic elaboration.^{[1][2]}


Table 1: Physicochemical Properties of **3-Bromo-7-nitroquinoline**

Property	Value	Source(s)
Molecular Formula	C ₉ H ₅ BrN ₂ O ₂	[2] [3] [4] [5]
Molecular Weight	253.05 g/mol	[2] [4] [5] [6]
CAS Number	1354221-07-0	[2] [3] [4]
MDL Number	MFCD28133455	[2] [3]
Appearance	(Expected) Light yellow to yellow solid	General knowledge
Storage	Room temperature, sealed, dry	[2]

Strategic Synthesis: A Regioselective Approach

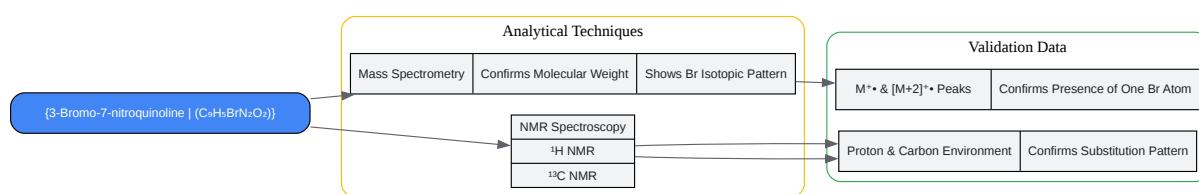
The synthesis of **3-Bromo-7-nitroquinoline** is not trivial due to the potential for multiple isomers during the functionalization of the quinoline ring. A logical and controlled approach involves a two-step process starting from a pre-functionalized quinoline to ensure the desired regiochemistry. The most field-proven strategy is the nitration of 3-bromoquinoline.

Causality of the Synthetic Strategy: Direct electrophilic bromination of quinoline typically yields a mixture of 5- and 8-bromo isomers, while direct nitration also leads to mixtures.[\[7\]](#) By starting with 3-bromoquinoline, the bromine atom and the ring nitrogen exert their own directing effects on the incoming electrophile (the nitronium ion, NO₂⁺). The pyridine ring is deactivated towards electrophilic substitution, thus directing the nitration to the benzenoid ring. The 7-position is electronically favored for substitution.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3-Bromo-7-nitroquinoline**.

Experimental Protocol: Synthesis via Nitration of 3-Bromoquinoline


This protocol is a self-validating system. The success of each step can be monitored by Thin Layer Chromatography (TLC), and the final product identity is confirmed by the characterization methods outlined in the next section.

- **Reaction Setup:** In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add concentrated sulfuric acid (H₂SO₄, 5 mL) and cool the flask to 0°C in an ice-water bath.
- **Substrate Addition:** Slowly add 3-bromoquinoline (1.0 eq) to the cooled sulfuric acid with continuous stirring. Ensure the temperature does not rise above 5°C.

- Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (HNO_3 , 1.1 eq) to concentrated sulfuric acid (2 mL) at 0°C.
- Nitration Reaction: Add the nitrating mixture dropwise to the solution of 3-bromoquinoline over 30 minutes. Maintain the reaction temperature at 0°C. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
- Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed.
- Workup: Carefully pour the reaction mixture onto crushed ice. A precipitate should form.
- Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure **3-Bromo-7-nitroquinoline**.

Structural Elucidation and Analytical Characterization

Unambiguous structural confirmation is critical. The synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a definitive characterization of the molecule's identity and purity.^[8]

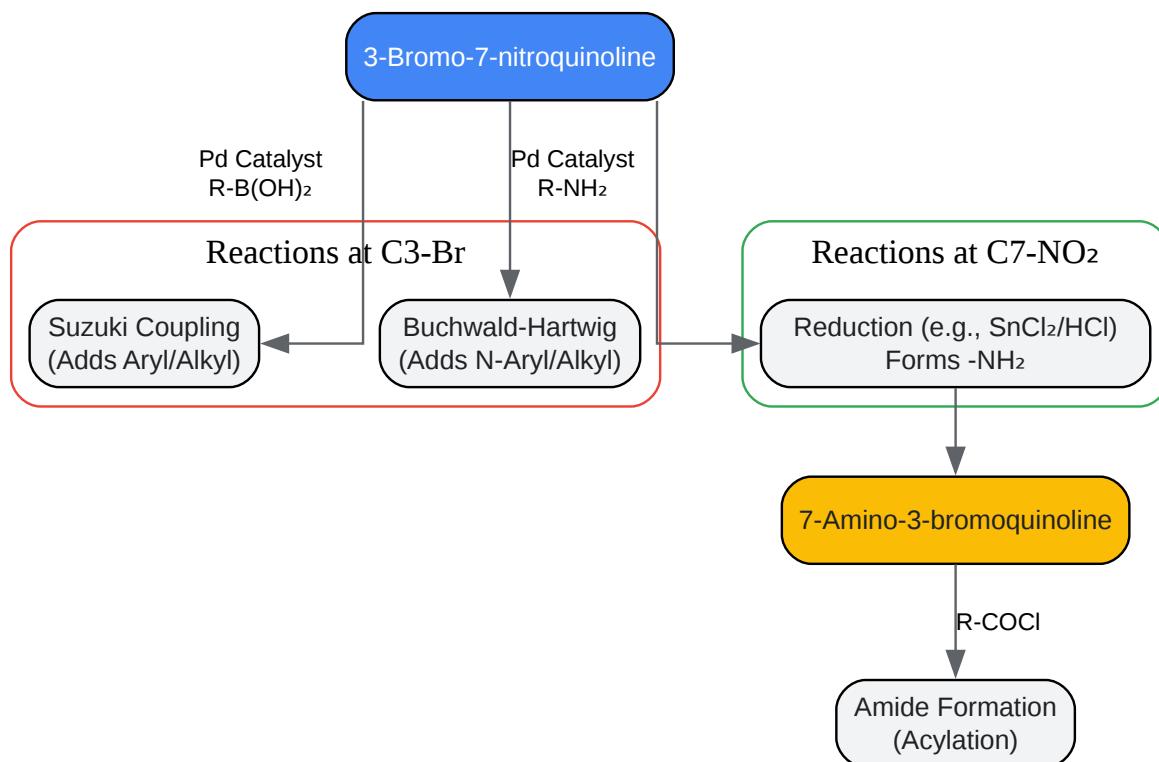
[Click to download full resolution via product page](#)

Caption: Logical flow of structural elucidation.

Expected Spectroscopic Data

The following table summarizes the expected data from standard analytical techniques.

Table 2: Expected Analytical Data for **3-Bromo-7-nitroquinoline**


Technique	Expected Results & Rationale
¹ H NMR	Aromatic Region (δ 7.5-9.5 ppm): Expect 5 distinct signals for the 5 aromatic protons. Protons on the pyridine ring (H2, H4) will be the most deshielded (highest ppm) due to the inductive effect of the ring nitrogen. Protons on the benzenoid ring will be influenced by the electron-withdrawing nitro group.
¹³ C NMR	Aromatic Region (δ 120-155 ppm): Expect 9 distinct carbon signals. The carbon bearing the bromine (C3) will be shielded relative to its unsubstituted counterpart. Carbons near the nitrogen (C2, C8a) and the nitro group (C7, C6, C8) will be significantly deshielded.
Mass Spec (EI)	Molecular Ion ($M^{+\bullet}$): A characteristic pair of peaks of nearly equal intensity at m/z 253 and 255. ^[8] Rationale: This $M^{+\bullet}$ and $[M+2]^{+\bullet}$ pattern is the definitive signature of a monobrominated compound, arising from the natural abundance of the ⁷⁹ Br and ⁸¹ Br isotopes. ^[8]
FT-IR (cm^{-1})	\sim 1520 & \sim 1340 cm^{-1} : Asymmetric and symmetric N-O stretching vibrations of the nitro group. \sim 1600-1450 cm^{-1} : C=C and C=N stretching of the quinoline ring. \sim 800-700 cm^{-1} : C-Br stretching vibration.

Reactivity and Applications in Drug Development

3-Bromo-7-nitroquinoline is not an end product but a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups, which serve as handles for building molecular complexity.

- The **Bromo Group (C3-Br)**: The bromine atom at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of diverse aryl, heteroaryl, alkyl, or amino groups, enabling extensive Structure-Activity Relationship (SAR) studies.[\[1\]](#)
- The **Nitro Group (C7-NO₂)**: The electron-withdrawing nitro group activates the quinoline ring system. More importantly, it can be readily reduced to an amino group (-NH₂). This resulting 7-amino-3-bromoquinoline opens up a new avenue for derivatization, such as amide bond formation, sulfenylation, or further coupling reactions. The presence of nitro groups on a quinoline scaffold has been shown to facilitate reactions with nucleophiles.[\[9\]](#)

This dual reactivity makes the compound an excellent starting point for creating libraries of novel compounds for screening against various biological targets. Quinoline derivatives, including nitrated quinolines, are actively explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[\[2\]](#)[\[10\]](#)[\[11\]](#) Specifically, substituted quinolines are key in the development of kinase inhibitors, which are crucial in oncology.[\[1\]](#)[\[10\]](#)

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for derivatization.

Conclusion

3-Bromo-7-nitroquinoline represents a strategically designed molecular scaffold with significant potential for advanced synthetic chemistry and drug discovery. Its well-defined structure, characterized by orthogonal reactive sites, provides medicinal chemists with a powerful platform for generating novel chemical entities. The synthetic and analytical protocols detailed herein offer a robust framework for researchers to confidently produce, verify, and utilize this compound in the pursuit of new therapeutics and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Bromo-7-nitroquinoline [myskinrecipes.com]
- 3. appchemical.com [appchemical.com]
- 4. labsolu.ca [labsolu.ca]
- 5. 3-Bromo-7-nitroquinoline | CAS: 1354221-07-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. Buy 3-Bromo-8-nitroquinoline | 5341-07-1 [smolecule.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [molecular weight and formula of 3-Bromo-7-nitroquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1376527#molecular-weight-and-formula-of-3-bromo-7-nitroquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com